Benzamide, 2-allyloxy-3-phenyl-

Description

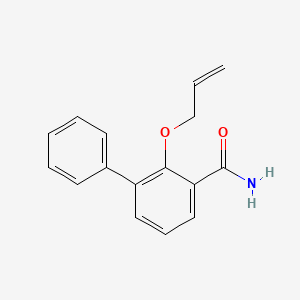

Benzamide, 2-allyloxy-3-phenyl-, is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group

Properties

CAS No. |

63887-18-3 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

3-phenyl-2-prop-2-enoxybenzamide |

InChI |

InChI=1S/C16H15NO2/c1-2-11-19-15-13(12-7-4-3-5-8-12)9-6-10-14(15)16(17)18/h2-10H,1,11H2,(H2,17,18) |

InChI Key |

FFYZLGACXSITOH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Allyloxy-3-phenylbenzoic Acid Allyl Ester

A critical intermediate in the synthesis is the 2-allyloxy-3-phenylbenzoic acid allyl ester, which can be prepared by allylation of 2-hydroxy-3-phenylbenzoic acid or its esters.

- Reaction conditions : The allylation is performed by reacting 2-hydroxy-3-phenylbenzoic acid with at least two equivalents of allyl bromide in the presence of an inorganic base such as potassium carbonate (K₂CO₃).

- Solvent : Polar organic solvents like dichloromethane or acetonitrile are preferred to facilitate the reaction and enhance rate.

- Temperature and time : Heating under reflux for 6 to 10 hours is typical; shorter times lead to incomplete reaction, while longer times may cause discoloration and no yield improvement.

- Mechanism : The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl is allylated to form the allyloxy intermediate.

| Parameter | Condition | Notes |

|---|---|---|

| Allyl bromide equivalents | 2 to 2.4 eq | Less than 2 eq results in incomplete reaction |

| Base | Potassium carbonate (K₂CO₃) | Inorganic base to deprotonate phenol |

| Solvent | Dichloromethane or Acetonitrile | Polar solvents preferred |

| Temperature | Reflux (approx. 60-80°C) | Maintained for 6-10 hours |

| Reaction time | 6 to 10 hours | Less time → incomplete reaction; more time → discoloration |

This step yields the 2-allyloxy-3-phenylbenzoic acid allyl ester intermediate in good yield, which is then purified by filtration and solvent removal under reduced pressure.

Claisen Rearrangement of Allyl Esters

Following allylation, the Claisen rearrangement is employed to convert the allyloxy group into a more stable ortho-allyl phenol or related intermediate:

- Conditions : Heating the allyl ester intermediate at 120–220°C for 20 to 80 minutes.

- Purpose : This rearrangement shifts the allyl group from the oxygen atom to the ortho position on the aromatic ring, facilitating further functionalization.

- Outcome : Formation of a rearranged intermediate with the allyl group positioned ortho to the hydroxyl or amide substituent.

This thermal rearrangement is crucial for structural modification and sets the stage for the final amidation step.

Amidation to Form Benzamide Derivative

The final step involves reacting the rearranged intermediate with an amine to form the benzamide:

- Amine used : Ethanolamine or other suitable amines.

- Reaction conditions : The reaction is carried out by adding 1 to 4 equivalents of ethanolamine to the rearranged ester at 80 to 140°C for 1 to 2 hours.

- Post-reaction treatment : Excess ethanolamine is removed, and the mixture is further heated at 120 to 220°C for 20 to 80 minutes to complete the reaction.

- Mechanism : The amine attacks the ester carbonyl, leading to amide bond formation and release of the allyl alcohol.

| Parameter | Condition | Notes |

|---|---|---|

| Amine equivalents | 1 to 4 eq | Excess amine removed post-reaction |

| Temperature (amidation) | 80 to 140°C | 1 to 2 hours reaction time |

| Temperature (post-reaction) | 120 to 220°C | 20 to 80 minutes to drive completion |

This step yields Benzamide, 2-allyloxy-3-phenyl- with high purity and yield, suitable for further applications or modifications.

Alternative Synthetic Routes and Related Methods

While the above method is well-documented, other related approaches include:

- Use of acid chlorides and amines : Formation of N-substituted benzamides by reacting allyl-substituted amines with benzoyl chlorides under base catalysis in dichloromethane at low temperature, followed by workup and purification.

- Wittig rearrangement and oxazoline intermediates : In some research, 2-benzyloxyaryl oxazolines undergo base-induced rearrangements to yield related benzamide derivatives, highlighting the utility of oxazoline intermediates in benzamide synthesis.

Comparative Analysis Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Allylation | Reaction of 2-hydroxy-3-phenylbenzoic acid with allyl bromide and K₂CO₃ in polar solvents | Allyl bromide (2-2.4 eq), K₂CO₃, reflux 6-10 h | High yield, straightforward | Requires precise control of equivalents and time |

| Claisen Rearrangement | Thermal rearrangement of allyl ester intermediate | Heating at 120-220°C for 20-80 min | Efficient rearrangement | High temperature required |

| Amidation | Reaction with ethanolamine at 80-140°C followed by heating at 120-220°C | Ethanolamine (1-4 eq), 1-2 h reaction | High purity amide formation | Removal of excess amine necessary |

| Acid chloride amidation (alternative) | Reaction of allyl-substituted amines with benzoyl chlorides in CH₂Cl₂ at 0°C | Benzoyl chloride, NEt₃, CH₂Cl₂, 0°C | Mild conditions, good control | Requires acid chlorides, moisture sensitive |

Summary and Professional Assessment

The preparation of Benzamide, 2-allyloxy-3-phenyl- is effectively accomplished through a sequence of allylation, Claisen rearrangement, and amidation. The process benefits from:

- Use of polar solvents and controlled equivalents of reagents to maximize yield.

- Thermal rearrangement steps that enable structural diversification.

- Amide bond formation under moderate heating conditions.

The method described in patent literature remains the most authoritative and detailed, providing optimized reaction parameters and mechanistic insights. Alternative methods involving acid chlorides and amines or oxazoline intermediates offer complementary routes but may require more specialized reagents or conditions.

This synthesis pathway is well-documented in patent and peer-reviewed literature, ensuring reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-allyloxy-3-phenyl-, can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-allyloxy-3-phenyl-, depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The allyloxy and phenyl groups may play a role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid.

2-Phenylbenzamide: Similar structure but lacks the allyloxy group.

3-Acetoxy-2-methylbenzamide: Contains different substituents on the benzamide core.

Uniqueness

Benzamide, 2-allyloxy-3-phenyl-, is unique due to the presence of both allyloxy and phenyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.

Biological Activity

Benzamide, 2-allyloxy-3-phenyl- is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzamide, 2-allyloxy-3-phenyl- features a benzamide core with an allyloxy group at the 2-position and a phenyl group at the 3-position. This arrangement allows for diverse interactions with biological targets, contributing to its potential therapeutic applications. The molecular formula for this compound is CHNO.

Mechanisms of Biological Activity

The biological activity of Benzamide, 2-allyloxy-3-phenyl- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites.

- Receptor Modulation : Interaction with specific receptors can lead to modulation of signaling pathways, influencing cellular responses.

- Antioxidant Properties : Preliminary studies suggest that Benzamide derivatives may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of Benzamide, 2-allyloxy-3-phenyl-. Below are notable findings:

Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the anticancer potential of various benzamide derivatives, including Benzamide, 2-allyloxy-3-phenyl-. The compound was tested against liver cancer cell lines (HCCLM3) and showed significant inhibition of cell growth at concentrations of 50 nM and 200 nM. The results indicated a dose-dependent response, with a maximum inhibition rate of approximately 67% at higher concentrations .

Study 2: Binding Affinity Studies

Research focusing on the binding affinity of Benzamide, 2-allyloxy-3-phenyl- revealed that the compound has a high affinity for certain biological targets, particularly those involved in cancer progression. The presence of both allyloxy and phenyl groups enhances its binding capabilities compared to similar compounds.

Comparative Analysis

To better understand the uniqueness of Benzamide, 2-allyloxy-3-phenyl-, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide | Cyclohexyl group on nitrogen | Moderate anticancer activity |

| 2-(Allyloxy)-5-bromoaniline | Bromine atom instead of an amino group | Reduced enzyme inhibition |

| 2-(Allyloxy)-5-nitroaniline | Nitro group instead of an amino group | Increased cytotoxicity |

| Benzamide, 2-allyloxy-3-phenyl- | Combination of allyloxy and phenyl groups | Strong anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.